molecular formula C13H16N2O B8007386 trans-1-Benzyl-3-hydroxy-4-piperidinecarbonitrile

trans-1-Benzyl-3-hydroxy-4-piperidinecarbonitrile

Cat. No.: B8007386
M. Wt: 216.28 g/mol
InChI Key: XZYDMOVDIBVPOL-QWHCGFSZSA-N
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Description

trans-1-Benzyl-3-hydroxy-4-piperidinecarbonitrile is a piperidine derivative characterized by a benzyl group at position 1, a hydroxyl group at position 3, and a nitrile (cyano) group at position 4 of the piperidine ring. The compound is synthesized via stereoselective methods, with a purity of 95% as reported in commercial catalogs . Its CAS registry number is 1013333-20-4 (per ), though alternative CAS numbers such as 756791-42-1 are listed in other sources, likely reflecting different stereoisomers or database entries .

Key properties include:

  • Molecular Formula: C₁₃H₁₆N₂O
  • Molecular Weight: 216.28 g/mol
  • Functional Groups: Benzyl (C₆H₅CH₂), hydroxyl (-OH), and nitrile (-CN).

Properties

IUPAC Name

(3S,4S)-1-benzyl-3-hydroxypiperidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c14-8-12-6-7-15(10-13(12)16)9-11-4-2-1-3-5-11/h1-5,12-13,16H,6-7,9-10H2/t12-,13+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYDMOVDIBVPOL-QWHCGFSZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1C#N)O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1C#N)O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1013333-20-4
Record name (3R,4R)-1-Benzyl-3-hydroxy-piperidine-4-carbonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Benzyl-3-hydroxy-4-piperidinecarbonitrile typically involves the reaction of piperidine derivatives with benzyl halides under basic conditions. One common method includes the use of sodium hydride (NaH) as a base and benzyl bromide as the benzylating agent. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-1-Benzyl-3-hydroxy-4-piperidinecarbonitrile can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine ring positions, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and benzyl halides are used for nucleophilic substitution reactions.

Major Products:

    Oxidation: Formation of benzyl ketones or aldehydes.

    Reduction: Formation of benzylamines or benzyl alcohols.

    Substitution: Formation of various benzylated piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Analgesic Properties
Research indicates that compounds related to trans-1-benzyl-3-hydroxy-4-piperidinecarbonitrile exhibit significant analgesic properties. These compounds are often studied for their potential as opioid receptor modulators, which can provide pain relief without the severe side effects associated with traditional opioids. For instance, derivatives of piperidine have been shown to interact with mu-opioid receptors, leading to analgesic effects while minimizing addiction risks .

Case Study: Fentanyl Conjugates
One notable application is in the synthesis of porphyrin-fentanyl conjugates, which utilize piperidine derivatives as precursors. These conjugates are being investigated for their ability to cross the blood-brain barrier (BBB) effectively, making them potential candidates for targeted brain tumor therapies. The affinity of these compounds for opioid receptors enhances their therapeutic efficacy in treating conditions like glioblastoma .

Neuropharmacology

Dopamine Transporter Inhibition
this compound has also been evaluated for its interaction with the dopamine transporter (DAT). Research shows that modifications to the structure can lead to high-affinity binding to DAT, which is crucial for developing treatments for disorders such as Parkinson's disease and drug addiction. Compounds with similar structures have demonstrated promising results in inhibiting dopamine reuptake, thereby increasing dopamine levels in the synaptic cleft .

Synthetic Organic Chemistry

Building Block for Complex Molecules
In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical transformations allows chemists to create a wide array of derivatives that can be tailored for specific biological activities or industrial applications .

Table 1: Chemical Transformations of this compound

Reaction TypeConditionsMajor Products
OxidationPotassium permanganate in waterBenzyl ketones
ReductionLithium aluminum hydrideAlcohol derivatives
SubstitutionAlkyl halides with baseVarious substituted piperidines

Mechanism of Action

The mechanism of action of trans-1-Benzyl-3-hydroxy-4-piperidinecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The exact pathways and molecular targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares trans-1-Benzyl-3-hydroxy-4-piperidinecarbonitrile with analogous piperidine and pyrrolidine derivatives, emphasizing structural and functional differences:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Purity Source
This compound C₁₃H₁₆N₂O 216.28 1013333-20-4 1-Benzyl, 3-OH, 4-CN 95%
Trans-(1-benzyl-3-cyano-piperidin-4-yl)-carbamic acid tert-butyl ester C₁₉H₂₅N₃O₂ 327.43 2065250-34-0 1-Benzyl, 3-CN, 4-tert-butoxycarbonyl 95%
Trans-3-hydroxy-4-methylpiperidine C₆H₁₃NO 115.17 374822-48-7 3-OH, 4-CH₃ 95%
Trans-1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid-HCl C₂₀H₂₂ClNO₃ 371.85 2055840-01-0 1-Benzyl, 4-(4-methoxyphenyl), 3-COOH N/A
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid C₁₇H₂₃NO₄ 305.37 652971-20-5 1-Boc, 4-phenyl, 3-COOH N/A

Key Observations:

Functional Group Diversity: The target compound’s nitrile group distinguishes it from analogs like Trans-3-hydroxy-4-methylpiperidine (methyl instead of CN) and (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid (carboxylic acid instead of CN) . Trans-(1-benzyl-3-cyano-piperidin-4-yl)-carbamic acid tert-butyl ester shares the nitrile group but includes a bulky tert-butoxycarbonyl (Boc) protecting group, altering solubility and reactivity .

Ring System Variations: Pyrrolidine derivatives (e.g., Trans-1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid-HCl) feature a 5-membered ring vs. the 6-membered piperidine ring in the target compound.

Pharmacological Relevance :

  • Nitrile-containing compounds (e.g., This compound ) are often explored as enzyme inhibitors due to the electrophilic nature of the CN group, which can form reversible covalent bonds with catalytic residues .
  • Carboxylic acid derivatives (e.g., (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid ) are more likely to participate in ionic interactions, making them suitable for targeting charged binding pockets .

Biological Activity

Trans-1-benzyl-3-hydroxy-4-piperidinecarbonitrile is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C13_{13}H16_{16}N2_2O
  • Molecular Weight : 216.28 g/mol

This compound features a piperidine ring, a hydroxyl group, and a benzyl substituent, which contribute to its biological properties.

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Enzyme Inhibition : It has been investigated for its potential as an enzyme inhibitor, affecting several metabolic pathways relevant to disease processes.
  • Receptor Modulation : The compound may act on specific receptors, including those involved in inflammatory responses and neuronal signaling pathways.

Antiviral Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit antiviral properties. While specific data on this compound is limited, related compounds have shown moderate activity against viruses such as HIV and HSV .

Antimicrobial Activity

In vitro studies suggest that piperidine derivatives can possess antibacterial and antifungal properties. For instance, compounds structurally similar to this compound have been evaluated against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of efficacy .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Study on CCR3 Antagonists : Research into benzyl-piperidines showed that modifications in structure could enhance binding potency to chemokine receptors, suggesting potential therapeutic applications in inflammatory diseases .
  • Antiviral Screening : A study synthesized various piperidine derivatives and assessed their antiviral activity against multiple viruses. Some derivatives exhibited significant protective effects against viral infections, indicating a promising avenue for further exploration .
  • Pharmacological Potential : Compounds with similar structures have been highlighted for their role in treating conditions such as inflammation and cancer due to their ability to modulate specific biochemical pathways .

Data Table: Summary of Biological Activities

Activity Type Compound Target/Pathway Activity Level
AntiviralPiperidine derivativesHIV, HSVModerate
AntibacterialPiperidine derivativesGram-positive bacteriaVariable
Enzyme InhibitionThis compoundVarious metabolic pathwaysInvestigational

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